molecular formula C18H25N5O4 B1663861 2-Octynyladenosine CAS No. 1090893-12-1

2-Octynyladenosine

Cat. No. B1663861
M. Wt: 375.4 g/mol
InChI Key: NVGGIHKSKVAPEY-XKLVTHTNSA-N
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Description

2-Octynyladenosine (YT-146) is a novel adenosine receptor (AR) agonist . It has been studied for its cardioprotective effects in ischemic/reperfused rat hearts . The compound has been shown to improve postischemic recovery of the left ventricular developed pressure (LVDP) of the ischemic/reperfused rat heart .


Synthesis Analysis

2-Octynyladenosine is a 2-alkynyladenosine derivative . These derivatives were synthesized as C2-substituted adenosine derivatives, each of which has a substituent introduced by a carbon-carbon bond at the 2-position of adenosine .

Scientific Research Applications

Cardiovascular Effects

2-Octynyladenosine, known as YT-146, exhibits significant cardiovascular effects. It is an adenosine A2 agonist and has been shown to cause a dose-dependent decrease in blood pressure in normotensive rats and exhibits potent antihypertensive effects in spontaneously hypertensive rats. Unlike adenosine and 2-chloroadenosine, YT-146 does not have negative chronotropic effects at hypotensive doses. It also demonstrates potent coronary vasodilation and has less cardiac depressant activity, making it a valuable agent in cardiovascular research (Kogi, Uchibori, Aihara, Yamaguchi, & Abiru, 1991).

Cardioprotective Effects

YT-146 has been found to improve postischemic recovery in ischemic/reperfused rat hearts, suggesting a role in cardioprotection. The protective effects seem to be mediated via cardiac A1 adenosine receptors and the activation of protein kinase C. This finding highlights the potential of YT-146 in developing therapeutic strategies against ischemia/reperfusion injury in the heart (Sasamori, Aihara, Uchibori, Takahashi, Takeo, & Tanonaka, 2011).

Vasodilatory Action

YT-146 displays differential vasodilatory actions in arteries and veins. In studies involving the rat femoral artery and vein, YT-146 induced preferential vasodilation in the vein at lower concentrations compared to the artery. This differential response adds to the understanding of vascular reactivity to adenosine A2 receptor agonists and could inform the development of targeted vascular therapies (Abiru, Endo, & Machida, 1995).

Mitochond

rial Function in Ischemic/Reperfused HeartsThe impact of YT-146 on mitochondrial function in ischemic and reperfused hearts has been investigated, revealing that preischemic treatment with YT-146 enhances the recovery of left ventricular developed pressure and preserves the energy-producing ability of mitochondria. This suggests a protective role of YT-146 in preserving mitochondrial function during cardiac ischemia, offering insights into potential therapeutic applications for ischemic heart diseases (Sasamori, Abe, Marunouchi, Manome, Uchibori, & Tanonaka, 2015).

Inhibition of Neointimal Thickening

YT-146 has shown efficacy in inhibiting neointimal thickening after endothelium injury in rat femoral arteries. This effect is significant and long-lasting, suggesting the potential for YT-146 in preventing restenosis, a common complication following vascular injury or interventions like angioplasty (Takiguchi, Nagano, Ikeda, & Nakashima, 1995).

Selective Affinity for Adenosine Receptors

2-Octynyladenosine, as part of the 2-alkynyladenosine series, has been studied for its affinity for adenosine receptors and antihypertensive effects. These compounds have shown a higher affinity for A2 receptors compared to A1 receptors, indicating their selectivity and potential as therapeutic agents for hypertension (Abiru, Yamaguchi, Watanabe, Kogi, Aihara, & Matsuda, 1991).

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGGIHKSKVAPEY-XKLVTHTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238211
Record name YT 146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octynyladenosine

CAS RN

90596-75-1
Record name YT 146
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90596-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YT 146
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090596751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YT 146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
A Matsuda, M Shinozaki, T Yamaguchi… - Journal of medicinal …, 1992 - ACS Publications
… Partial reduction of tri-O-acetate of 5e was done using a Lindler catalyst with quinoline to give (Z)-2-octynyladenosine (19) after removal of the protecting groups. Treatment of 9 with …
Number of citations: 179 pubs.acs.org
K Kogi, T Uchibori, K Aihara, T Yamaguchi… - The Japanese Journal …, 1991 - jstage.jst.go.jp
We investigated the cardiovascular effects of 2-octynyladenosine (YT 146), an adenosine A2 agonist, in various mammalian preparations in comparison with adenosine and 2-…
Number of citations: 21 www.jstage.jst.go.jp
J Sasamori, K Aihara, T Uchibori… - Journal of …, 2011 - journals.lww.com
The present study was aimed at investigating the cardiac receptor subtypes involved in the cardioprotective effects of 2-octynyladenosine (YT-146), a novel adenosine receptor (AR) …
Number of citations: 2 journals.lww.com
T Iwamoto, S Umemura, Y Toya… - American journal of …, 1994 - academic.oup.com
The antihypertensive effects of a novel adenosine A2 receptor agonist, 2-octynyl adenosine (YT-146), were evaluated in Dahl salt-sensitive rats. After rats were fed a high-salt (8% NaCl…
Number of citations: 9 academic.oup.com
J Sasamori, Y Abe, T Marunouchi… - Biological and …, 2015 - jstage.jst.go.jp
This study investigated the effects of an adenosine receptor agonist, 2-octynyladenosine (YT-146), on mitochondrial function in ischemic and ischemic/reperfused hearts. Isolated rat …
Number of citations: 4 www.jstage.jst.go.jp
T Abiru, K Endo, H Machida - European journal of pharmacology, 1995 - Elsevier
The vasodilatory action of 2-octynyladenosine (YT-146), an adenosine A 2 receptor agonist, was investigated in the isolated rat femoral artery and vein. Exposure to YT-146 resulted in …
Number of citations: 24 www.sciencedirect.com
J Sasamori, K Aihara, F Yoneyama, I Sato… - Journal of …, 2006 - journals.lww.com
The present study was aimed at determining whether the novel adenosine A 2-agonist YT-146 may have cardioprotective effects against ischemia-reperfusion injury. Anesthetized open-…
Number of citations: 6 journals.lww.com
Y Takiguchi, M Nagano, Y Ikeda… - European journal of …, 1995 - Elsevier
… We tested the inhibitory effect of an adenosine A 2 receptor agonist, 2-octynyladenosine (YT-146), on in vivo intimal thickening following a photochemically induced injury of the …
Number of citations: 44 www.sciencedirect.com
T Konno, A Murakami, T Uchibori, A Nagai… - Journal of …, 2005 - Elsevier
The aim of the present study is to clarify the mechanism for the decrease in intraocular pressure by 2-alkynyladenosine derivatives in rabbits. The receptor binding analysis revealed that …
Number of citations: 32 www.sciencedirect.com
M Tanaka, K Takeda, T Takesako… - Journal of …, 1995 - journals.lww.com
… effects of 2octynyladenosine (an A-specific agonist), responses to 2-octynyladenosine were … In the present study, cardiovascular response to 2-octynyladenosine in SHR was examined …
Number of citations: 7 journals.lww.com

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